N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group, making it a potent agent in various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine involves multiple steps, starting with the protection of the amino group of 4-aminobenzoic acid through methyl esterification. The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is then derived by adding two 2-hydroxyethyl groups using ethylene oxide
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps to achieve high purity levels required for its applications in research and medicine.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, forming aziridinium ion intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include ethylene oxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms cross-links with DNA strands, preventing their replication and transcription. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The compound targets specific molecular pathways, including the inhibition of histone deacetylases, which play a crucial role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar antitumor properties.
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A potent histone deacetylase inhibitor.
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of D-methionyl-D-valine. This combination enhances its selectivity and potency in targeting cancer cells, making it a promising candidate for further research and development.
Properties
CAS No. |
61852-75-3 |
---|---|
Molecular Formula |
C22H33Cl2N3O4S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(22(30)31)26-21(29)18(8-13-32-3)25-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,28)(H,26,29)(H,30,31)/t18-,20-/m1/s1 |
InChI Key |
FONATSFQSZKLHS-UYAOXDASSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.